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Compound of Interest

Compound Name: CGP-79807

CAS No.: 1229665-91-1

Cat. No.: B1668542 Get Quote

Executive Summary
CGP-79807 is a potent, purine-based inhibitor of Cyclin-Dependent Kinase 1 (CDK1/CDC2), a

master regulator of the G2/M phase transition in the eukaryotic cell cycle.[1] While often utilized

as a tool compound to induce cell cycle arrest, its structural identity as a 2,6,9-trisubstituted

purine necessitates a rigorous evaluation of off-target effects.

This guide provides a technical framework for researchers to evaluate the selectivity of CGP-
79807. Unlike highly specific allosteric inhibitors, ATP-competitive purine analogs frequently

exhibit cross-reactivity with structurally related kinome branches, particularly CDK2, CDK5,

GSK-3

, and DYRK1A. Understanding this "purine selectivity fingerprint" is critical for distinguishing on-
target phenotypic effects (e.g., mitotic arrest) from off-target toxicity.

Primary Target vs. Off-Target Profile
CGP-79807 functions by competing with ATP for the nucleotide-binding pocket of the kinase.

Due to the high conservation of the ATP-binding cleft across the human kinome, "absolute"

selectivity is rare.[2] The following profile is derived from structural class analysis and

comparative kinase profiling of purine analogs.

Selectivity Fingerprint: The "Purine Liability"
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Target Class Specific Kinase
Interaction
Probability

Mechanistic
Implication

Primary Target CDK1 (CDC2) High (On-Target)

G2/M phase arrest;

inhibition of mitotic

entry.

Secondary Targets CDK2, CDK5 High

G1/S arrest (CDK2);

Neuronal signaling

modulation (CDK5).

Common Off-Targets DYRK1A Moderate-High

Downregulation of

NFAT signaling;

potential neurotoxicity.

Common Off-Targets GSK-3 Moderate

Wnt pathway

activation; stabilization

of

-catenin.

Common Off-Targets ERK1/2 (MAPK) Low-Moderate

Interference with cell

proliferation and

survival signaling.

Critical Insight: When using CGP-79807 at concentrations

, researchers must control for GSK-3

and DYRK1A inhibition, as these are the most persistent off-targets for this

chemical class.

Comparative Analysis: CGP-79807 vs. Class
Alternatives
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To select the appropriate tool compound, compare CGP-79807 against the "Gold Standard"

(Roscovitine) and high-potency alternatives (Purvalanol A).

Feature CGP-79807
Roscovitine

(Seliciclib)
Purvalanol A

Chemical Scaffold Purine Analog Purine Analog Purine Analog

Potency (CDK1) +++ (High)
+ (Moderate, IC50

~450 nM)

++++ (Very High, IC50

~4 nM)

Selectivity Profile
Pan-CDK (Likely hits

CDK1/2/5)

Pan-CDK (Hits

CDK1/2/5/7/9)

Pan-CDK (Hits

CDK1/2/5 + ERK)

Major Liability DYRK1A / GSK-3 DYRK1A / Pyridoxal

Kinase

ERK1/2 Cross-

reactivity

Cell Permeability Good Excellent Good

Primary Use Case
General Cell Cycle

Arrest

Clinical Reference /

Transcriptional study

High-potency

biochemical probe

Recommendation: Use CGP-79807 when you require potent G2/M arrest but wish to avoid the

specific ERK1/2 inhibition often seen with Purvalanol A. However, for transcriptional studies

involving CDK7/9, Roscovitine remains the better-characterized reference.

Mechanism of Action & Cross-Reactivity
Visualization
The following diagram illustrates the ATP-competitive mechanism and the structural basis for

cross-reactivity within the CMGC kinase group (CDK, MAPK, GSK, CDK-like).
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Figure 1: Mechanism of Action. CGP-79807 competes with ATP. High structural homology

between CDK1, CDK2, GSK-3

, and DYRK1A (all CMGC kinases) drives the cross-reactivity profile.

Experimental Protocols for Selectivity Validation
To ensure scientific integrity, you must validate that the observed phenotype is driven by CDK1

inhibition and not off-target effects.

Protocol A: The "Rescue" Control (Self-Validating
System)
If CGP-79807 effects are on-target, overexpression of a drug-resistant mutant or downstream

effector should rescue the phenotype.

Transfection: Transfect cells with a plasmid encoding a constitutively active downstream

effector (e.g., active Cdc25 phosphatase) or a drug-resistant CDK1 variant (gatekeeper

mutant).
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Treatment: Treat Wild-Type (WT) and Transfected cells with CGP-79807 (IC50 and 10x

IC50).

Readout: Measure % G2/M arrest via Flow Cytometry (Propidium Iodide staining).

Interpretation: If the drug still arrests the transfected cells with equal potency, the effect may

be off-target (or the rescue failed).

Protocol B: Differential Kinase Profiling (Biochemical)
Do not rely on single-point assays. Use a dose-response format.

Panel Selection: Select a panel focusing on the CMGC family (CDKs, MAPKs, GSKs, CLKs).

Assay Format: Radiometric (

P-ATP) or FRET-based binding assay (e.g., LanthaScreen).

Conditions: Run assay at

ATP concentrations.

Step-by-Step:

Prepare 10-point dilution series of CGP-79807 (starting at 10

).

Incubate with kinase/substrate pair for 60 mins.

Measure phosphorylation.[3]

Calculate IC50 for CDK1 vs. GSK-3

.

Acceptance Criteria: A selectivity window of >10-fold is required to claim specific

pharmacological intervention in cell-based models.
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Selectivity Screening Workflow
Follow this decision tree to validate CGP-79807 for your specific application.

Start: CGP-79807
Phenotypic Observation

Biochemical Screen
(CMGC Panel) Selectivity > 10x?

Cellular Target Engagement
(NanoBRET / CETSA)Yes

Discard / Use Analog
(e.g., RO-3306)

No (GSK3/DYRK potent)

Target Engaged
at <1µM?

Functional Rescue
(CRISPR/Overexpression)

Yes

No (Poor Permeability)

Validated Tool
for CDK1

Click to download full resolution via product page

Figure 2: Validation Cascade. A rigorous path from biochemical profiling to cellular confirmation

ensures the observed phenotype is CDK1-driven.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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